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Compound of Interest

Compound Name: Glesatinib hydrochloride

Cat. No.: B1139298 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Glesatinib (MGCD265) is a potent, orally bioavailable small molecule inhibitor of the MET and

AXL receptor tyrosine kinases, which are crucial drivers in the proliferation and survival of

various cancer cells.[1][2] Dysregulation of these pathways is implicated in tumorigenesis and

the development of resistance to cancer therapies.[1] In the context of preclinical research and

drug development, the choice between using a salt form, such as glesatinib hydrochloride, or

the free base of an active pharmaceutical ingredient (API) is a critical decision that can impact

experimental outcomes. This guide provides an objective comparison of glesatinib
hydrochloride and its free base form, supported by available data and general principles of

medicinal chemistry, to aid researchers in selecting the appropriate compound for their in vitro

assays.

Physicochemical Properties: A Comparative
Overview
The conversion of a free base to a salt form is a common strategy in drug development to

enhance the physicochemical properties of a compound. While direct comparative studies for

glesatinib are not readily available in the public domain, general principles of pharmaceutical

sciences can provide a strong indication of the expected differences.
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Property
Glesatinib
Hydrochloride (Salt
Form)

Glesatinib Free
Base

Rationale &
Remarks

Aqueous Solubility Expected to be higher Expected to be lower

The hydrochloride salt

of a weakly basic

compound like

glesatinib is generally

more soluble in

aqueous media due to

its ionic nature.[3]

Glesatinib free base is

described as insoluble

in water.[4] The

solubility of the

hydrochloride salt is

reported as ≥ 2.5

mg/mL in a 10%

DMSO/90% saline

solution.[5]

Stability
Generally more stable

in solid state
May be less stable

Salt forms often have

higher melting points

and are less prone to

degradation in the

solid state compared

to their corresponding

free bases. However,

salt forms in solution

can be susceptible to

disproportionation

back to the free base

depending on the pH.

[6][7]

Hygroscopicity Potentially higher Generally lower Salt forms can be

more hygroscopic

(tend to absorb

moisture from the air),
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which can affect

handling and stability.

Molecular Weight 656.17 g/mol 619.71 g/mol

The addition of

hydrogen chloride

increases the

molecular weight. This

should be accounted

for when preparing

solutions of a specific

molar concentration.

Performance in In Vitro Assays
Theoretically, at equivalent molar concentrations where solubility is not a limiting factor, both

the hydrochloride salt and the free base are expected to exhibit comparable biological activity,

as the pharmacological effect is exerted by the active glesatinib molecule.[3]

Kinase Inhibition Assays
Glesatinib is a potent inhibitor of MET and AXL kinases. In a biochemical assay, glesatinib

inhibited wild-type MET with an IC50 value of 19 nmol/L.[8] While the specific form used in this

assay was not detailed, such assays are typically conducted under conditions where the

compound is fully solubilized.

Table 2: Glesatinib Activity in Kinase Assays

Target Kinase IC50 (nmol/L) Reference

MET (Wild-Type) 19 [8]

A common method to determine the IC50 of a kinase inhibitor is a radiometric assay using [γ-

³³P]-ATP.

Reagents and Materials:

Recombinant human MET or AXL kinase
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Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01%

Brij35, 2 mM DTT)

Peptide substrate (e.g., Poly (Glu, Tyr) 4:1)

[γ-³³P]-ATP

Glesatinib hydrochloride and Glesatinib free base, dissolved in DMSO

96-well plates

Phosphocellulose filter plates

Scintillation counter

Procedure:

1. Prepare serial dilutions of glesatinib hydrochloride and free base in DMSO.

2. In a 96-well plate, add the kinase, peptide substrate, and the glesatinib dilutions to the

kinase reaction buffer.

3. Initiate the kinase reaction by adding [γ-³³P]-ATP.

4. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

5. Stop the reaction by adding a solution like 3% phosphoric acid.

6. Transfer the reaction mixture to a phosphocellulose filter plate to capture the

phosphorylated substrate.

7. Wash the filter plate multiple times to remove unincorporated [γ-³³P]-ATP.

8. Measure the radioactivity of each well using a scintillation counter.

9. Calculate the percentage of inhibition for each glesatinib concentration relative to a DMSO

control and determine the IC50 value by fitting the data to a dose-response curve.
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Cellular Proliferation Assays
Cell-based assays are crucial for determining the on-target effect of a drug in a biological

system. Glesatinib has demonstrated potent anti-proliferative activity in various cancer cell

lines.

Table 3: Glesatinib Activity in Cellular Proliferation Assays

Cell Line Cancer Type IC50 (µM)
Compound
Form
Specified

Reference

H1299
Non-Small Cell

Lung Cancer
0.08

Glesatinib

hydrochloride
[5]

KB-C2,

SW620/Ad300,

HEK293/ABCB1

(P-gp

overexpressing)

Various 5 - 10
Glesatinib

hydrochloride
[5]

It is important to note the lack of publicly available side-by-side comparative data of the

hydrochloride and free base forms in these assays. When conducting such experiments,

ensuring complete dissolution of both forms in the culture medium is paramount for an accurate

comparison.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

method to assess cell viability.[9]

Reagents and Materials:

Cancer cell line of interest (e.g., H1299)

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

Glesatinib hydrochloride and Glesatinib free base, dissolved in DMSO

MTT solution (5 mg/mL in PBS)
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Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

96-well cell culture plates

Plate reader

Procedure:

1. Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow

them to adhere overnight.

2. Prepare serial dilutions of glesatinib hydrochloride and free base in the complete culture

medium.

3. Remove the existing medium from the cells and add the medium containing the different

concentrations of the compounds. Include a vehicle control (DMSO) and a no-cell control.

4. Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.

5. Add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours, allowing

viable cells to metabolize the MTT into formazan crystals.[9]

6. Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve

the formazan crystals.[9]

7. Measure the absorbance at a wavelength of 570 nm using a plate reader.

8. Calculate the percentage of cell viability for each concentration relative to the vehicle

control and determine the IC50 value.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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